(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
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Overview
Description
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features both a thiazolidine ring and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress regulation .
Mode of Action
The compound interacts with its targets (BSA and BLC) through binding, leading to modulation of their structure and bioactivity . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress regulation . By enhancing catalase activity, the compound helps attenuate cellular oxidative stress .
Result of Action
The compound’s action results in the mitigation of oxidative stress. It has been found to inhibit apoptotic cell death induced by oxidative stress . Furthermore, treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C .
Action Environment
It’s worth noting that the compound’s efficacy in mitigating oxidative stress suggests it may perform well under conditions of high oxidative stress .
Biochemical Analysis
Biochemical Properties
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as catalase and bovine serum albumin. The interaction with catalase enhances its activity, which is crucial for mitigating oxidative stress in cells . The binding constants of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with catalase and bovine serum albumin indicate a strong interaction, leading to favorable structural changes in these proteins .
Cellular Effects
The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to attenuate oxidative stress in cells by enhancing catalase activity, thereby protecting cells from oxidative damage . Additionally, it has been shown to inhibit apoptotic cell death induced by oxidative stress, as demonstrated by the cleavage status of poly (ADP-ribose) polymerase . These effects suggest that (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a protective role in cellular function and survival.
Molecular Mechanism
At the molecular level, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The compound binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The binding interactions are characterized by significant binding constants, indicating a strong affinity between the compound and the proteins . These interactions result in increased substrate availability for catalase, thereby enhancing its activity and reducing oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid have been studied over time. The compound has shown stability and sustained activity in enhancing catalase activity and protecting cells from oxidative stress . Long-term studies have demonstrated that the compound maintains its protective effects on cellular function, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent enhancement of catalase activity, with higher doses leading to greater protective effects against oxidative stress . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress and enzyme regulation. The compound interacts with catalase, an enzyme crucial for the breakdown of hydrogen peroxide, a reactive oxygen species . By enhancing catalase activity, the compound helps in reducing oxidative stress and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s strong binding affinity to bovine serum albumin suggests that it may be efficiently transported in the bloodstream and distributed to various tissues . This distribution is essential for its protective effects against oxidative stress in different cellular environments .
Subcellular Localization
The subcellular localization of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is primarily within cellular compartments where oxidative stress is prevalent. The compound’s interaction with catalase suggests its localization in peroxisomes, where catalase is predominantly found . This localization is crucial for its role in enhancing catalase activity and protecting cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Two Rings: The final step involves coupling the thiazolidine and pyrrolidine rings through a peptide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesizers, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.
Medicine
In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the pyrrolidine ring, making it less complex.
Pyrrolidine-2-carboxylic acid: Lacks the thiazolidine ring, offering different reactivity and biological activity.
Proline derivatives: Share the pyrrolidine ring but differ in the substituents and overall structure.
Uniqueness
(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to the combination of both thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.